molecular formula C7H12O2 B090924 1,6-Dioxaspiro[4.4]nonane CAS No. 176-25-0

1,6-Dioxaspiro[4.4]nonane

Cat. No. B090924
CAS RN: 176-25-0
M. Wt: 128.17 g/mol
InChI Key: YVSCOIUNVKGTND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-Dioxaspiro[4.4]nonane, also known as DASNO, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. DASNO has a unique spirocyclic structure and has been synthesized using various methods. It has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In

Mechanism of Action

The mechanism of action of 1,6-Dioxaspiro[4.4]nonane is not well understood. However, it has been proposed that 1,6-Dioxaspiro[4.4]nonane can act as a nitric oxide donor, releasing nitric oxide upon hydrolysis. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response.
Biochemical and Physiological Effects:
1,6-Dioxaspiro[4.4]nonane has been shown to exhibit various biochemical and physiological effects. It has been reported to induce vasodilation, decrease blood pressure, and increase blood flow in animal models. Additionally, 1,6-Dioxaspiro[4.4]nonane has been shown to have anti-inflammatory and antiplatelet effects. It has also been studied for its potential as a neuroprotective agent and has been shown to protect against oxidative stress-induced neuronal damage.

Advantages and Limitations for Lab Experiments

1,6-Dioxaspiro[4.4]nonane has several advantages for use in laboratory experiments. It is readily available and can be synthesized using simple methods with high yields. Additionally, it is stable under normal laboratory conditions and can be stored for extended periods without degradation. However, 1,6-Dioxaspiro[4.4]nonane has some limitations, including its hydrophobic nature, which can limit its solubility in aqueous solutions. Additionally, its mechanism of action is not well understood, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1,6-Dioxaspiro[4.4]nonane. One potential area of research is the development of new synthesis methods to improve the yield and purity of 1,6-Dioxaspiro[4.4]nonane. Additionally, further studies are needed to elucidate the mechanism of action of 1,6-Dioxaspiro[4.4]nonane and its potential as a nitric oxide donor. Finally, 1,6-Dioxaspiro[4.4]nonane's potential as a drug delivery system and its applications in materials science warrant further investigation.
Conclusion:
In conclusion, 1,6-Dioxaspiro[4.4]nonane is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. It can be synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. Further research is needed to fully elucidate the potential applications of 1,6-Dioxaspiro[4.4]nonane in various scientific research fields.

Synthesis Methods

Several methods have been reported for the synthesis of 1,6-Dioxaspiro[4.4]nonane. One of the most commonly used methods involves the reaction of 1,4-butanediol with paraformaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. Another method involves the reaction of tetrahydrofuran with formaldehyde in the presence of a Lewis acid catalyst such as aluminum trichloride. Both methods result in the formation of 1,6-Dioxaspiro[4.4]nonane with high yields.

Scientific Research Applications

1,6-Dioxaspiro[4.4]nonane has been studied for its potential applications in various scientific research fields, including organic synthesis, materials science, and medicinal chemistry. It has been used as a starting material for the synthesis of various spirocyclic compounds and has been incorporated into polymer matrices to enhance their mechanical and thermal properties. In medicinal chemistry, 1,6-Dioxaspiro[4.4]nonane has been studied for its potential as a drug delivery system due to its unique spirocyclic structure.

properties

CAS RN

176-25-0

Product Name

1,6-Dioxaspiro[4.4]nonane

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

1,6-dioxaspiro[4.4]nonane

InChI

InChI=1S/C7H12O2/c1-3-7(8-5-1)4-2-6-9-7/h1-6H2

InChI Key

YVSCOIUNVKGTND-UHFFFAOYSA-N

SMILES

C1CC2(CCCO2)OC1

Canonical SMILES

C1CC2(CCCO2)OC1

Other CAS RN

176-25-0

solubility

0.78 M

synonyms

1,6-Dioxaspiro[4.4]nonane

Origin of Product

United States

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